(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride
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Overview
Description
(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride is a bicyclic amine compound with significant importance in various scientific fields. This compound is known for its unique structural features, which contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride typically involves enantioselective construction methods. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the family of tropane alkaloids . This process often involves the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted amine compounds.
Scientific Research Applications
(3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S,4R)-1-Azabicyclo[2.2.1]heptan-3-amine dihydrochloride include other bicyclic amines and tropane alkaloids, such as:
- Tropinone
- Cocaine
- Scopolamine
Uniqueness
What sets this compound apart from these similar compounds is its specific stereochemistry and structural features, which contribute to its unique chemical and biological properties. This compound’s distinct configuration allows for specific interactions with molecular targets, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
(3S,4R)-1-azabicyclo[2.2.1]heptan-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c7-6-4-8-2-1-5(6)3-8;;/h5-6H,1-4,7H2;2*1H/t5-,6-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRKDYSITJJNHZ-BNTLRKBRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC1C(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]1[C@@H](C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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